molecular formula C11H19N3O B15050885 [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B15050885
M. Wt: 209.29 g/mol
InChI Key: AUPZYIHGKKBZJG-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a secondary amine featuring a pyrazole core substituted with an ethyl group at the 1-position and a methylene-linked tetrahydrofuran (oxolan-2-yl) moiety. The compound’s structure combines the aromatic heterocyclic properties of pyrazole with the oxygen-containing oxolan group, which may enhance solubility and influence binding interactions in biological systems. Potential applications include pharmaceutical intermediates, particularly in kinase inhibition or receptor modulation, given the prevalence of pyrazole derivatives in medicinal chemistry.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H19N3O/c1-2-14-9-10(7-13-14)6-12-8-11-4-3-5-15-11/h7,9,11-12H,2-6,8H2,1H3

InChI Key

AUPZYIHGKKBZJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with oxolane-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis or application highlights:

Compound Name Molecular Formula Substituents (Pyrazole Position 1/4) Amine Substituent Purity Key Properties/Applications Reference
[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine C₁₁H₁₉N₃O 1-ethyl, 4-methyl Oxolan-2-ylmethyl N/A Enhanced solubility, drug intermediate
(1-methyl-1H-pyrazol-5-yl)methylamine C₁₀H₁₇N₃O 1-methyl, 5-methyl Oxolan-2-ylmethyl N/A Structural isomer; altered binding
(1-benzyl-1H-pyrazol-4-yl)methylamine C₁₅H₂₁N₃ 1-benzyl, 4-methyl Isopropyl 95% Higher lipophilicity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₆N₄ 1-pyridin-3-yl, 3-methyl Cyclopropyl 95% Bioactive (kinase inhibition)
[2-(3-methoxyphenyl)ethyl]{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine C₁₇H₂₅N₃O 1-isopropyl, 3-methyl 3-Methoxyphenethyl 95% CNS-targeting potential

Key Observations:

Structural Variations: Pyrazole Substitution: The 1-position substituent (ethyl, methyl, benzyl, or pyridyl) significantly alters steric and electronic profiles. For example, benzyl groups (C₁₅H₂₁N₃) increase lipophilicity, while oxolan derivatives improve aqueous solubility .

Synthetic Routes :

  • Copper-catalyzed coupling (e.g., ) is common for pyrazole-amine derivatives, while reductive amination may be employed for alkyl-linked amines .

Biological Relevance :

  • Pyrazole derivatives with aromatic amine substituents (e.g., pyridyl or methoxyphenyl) often exhibit kinase inhibitory activity . The oxolan-containing compound may target enzymes requiring polar interactions.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The oxolan-2-ylmethyl group likely improves water solubility compared to purely alkyl or aryl analogs, critical for oral bioavailability .
  • Metabolic Stability : Pyrazole rings are generally resistant to oxidative metabolism, but the ethyl group at the 1-position may undergo cytochrome P450-mediated oxidation .

Biological Activity

[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a compound with a unique structure that combines a pyrazole ring and an oxolane ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential applications of this compound, drawing from various research studies.

The molecular formula of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is C11_{11}H18_{18}N3_3O. Its molecular weight is 227.28 g/mol. The compound features a pyrazole moiety that is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

PropertyValue
Molecular FormulaC11_{11}H18_{18}N3_3O
Molecular Weight227.28 g/mol
StructureStructure

Synthesis

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-diketone.
  • Alkylation : The pyrazole is then alkylated using ethyl bromide to introduce the ethyl group.
  • Formation of the Oxolane Ring : The oxolane ring can be synthesized from suitable precursors through cyclization reactions.
  • Coupling Reaction : Finally, the alkylated pyrazole is coupled with the oxolane derivative using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) to form the target compound.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. A study on related compounds showed effective inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For example, compounds structurally similar to [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine demonstrated IC50 values in the micromolar range against various cancer cell lines (A549, HT-1080, SGC-7901) .

Anti-inflammatory Properties

Pyrazoles are also known for their anti-inflammatory effects. A study evaluated several pyrazole derivatives for their analgesic and anti-inflammatory activities, revealing that certain substitutions enhanced these effects while minimizing ulcerogenic risks . This suggests that [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine could potentially possess similar properties.

Cytotoxicity and Safety Profile

The safety profile of [(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine has not been extensively documented; however, related compounds have shown varying degrees of toxicity. For instance, some pyrazoles are classified as harmful if swallowed and can cause severe skin burns . Therefore, further investigations are necessary to fully understand the cytotoxicity and safety profile of this specific compound.

Case Studies

Several case studies have examined the biological activities of pyrazole derivatives:

  • Antitumor Activity Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro, demonstrating promising results with specific structural modifications enhancing efficacy .
  • Anti-inflammatory Activity Assessment : Another study highlighted the analgesic effects of substituted pyrazoles, indicating potential therapeutic applications in pain management .

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